molecular formula C7H5BrO4S B1288089 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 879896-63-6

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1288089
CAS No.: 879896-63-6
M. Wt: 265.08 g/mol
InChI Key: KIURUSHZGLZLSQ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is a heterocyclic compound that features a bromine atom, a thieno[3,4-b][1,4]dioxine core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid typically involves the following steps:

    Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature, or through the use of carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thieno[3,4-b][1,4]dioxine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets, leading to the development of therapeutic agents for various diseases.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism by which 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.

    7-Chloro-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    7-Iodo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Contains an iodine atom, which may affect its reactivity and interactions.

Uniqueness

The presence of the bromine atom in 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from its halogenated analogs and other similar compounds.

Properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIURUSHZGLZLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594641
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-63-6
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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